

# In Vitro Showdown: Nomegestrol Acetate Versus Other 19-Norprogesterone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nomegestrol**

Cat. No.: **B1679828**

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic progestins, 19-norprogesterone derivatives represent a class of compounds with significant therapeutic interest, primarily in contraception and hormone replacement therapy. Among these, **nomegestrol** acetate (NOMAC) has emerged as a selective progestogen with a pharmacological profile that distinguishes it from other derivatives. This guide provides an objective in vitro comparison of **nomegestrol** acetate against other notable 19-norprogesterone derivatives, including nestorone and trimegestone, with supporting data from various experimental assays.

## Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro receptor binding affinities and functional activities of **nomegestrol** acetate and other 19-norprogesterone derivatives. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparisons in single studies are limited, and variations in experimental conditions can influence results.

Table 1: Comparative Receptor Binding Affinity (Ki in nM or Relative Binding Affinity - RBA in %)

| Compound                                 | Progesterone Receptor (PR)        | Androgen Receptor (AR)       | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER)    | Mineralocorticoid Receptor (MR) |
|------------------------------------------|-----------------------------------|------------------------------|------------------------------|---------------------------|---------------------------------|
| Nomegestrol Acetate (NOMAC)              | Ki: 22.8 nM[1]                    | Moderate Affinity[2]         | No significant binding[3][4] | No significant binding[3] | No significant binding          |
| RBA: 72-92%<br>(vs.<br>Progesterone<br>) |                                   |                              |                              |                           |                                 |
| Nestorone                                | High Affinity                     | No significant binding       | No significant binding       | No significant binding    | Data not available              |
| Trimegestone                             | High Affinity (IC50: 3.3 nM, rat) | Weak antiandrogenic activity | No significant binding       | Data not available        | Data not available              |
| Progesterone                             | Ki: 34.3 nM                       | Low Affinity                 | Low Affinity                 | Low Affinity              | Moderate Affinity               |

Table 2: Comparative In Vitro Functional Activity

| Compound                    | Progestogenic Activity                      | Anti-androgenic Activity         | Glucocorticoid Activity                       | Estrogenic Activity    |
|-----------------------------|---------------------------------------------|----------------------------------|-----------------------------------------------|------------------------|
| Nomegestrol Acetate (NOMAC) | Potent Agonist                              | Partial anti-androgenic activity | No significant agonist or antagonist activity | No estrogenic activity |
| Nestorone                   | Potent Progestin                            | No androgenic activity           | No glucocorticoid activity                    | No estrogenic activity |
| Trimegestone                | Potent Progestin (EC50: 0.1 nM, T47D cells) | Weak anti-androgenic activity    | No glucocorticoid activity                    | Data not available     |

## Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for progestogens and a typical workflow for in vitro receptor binding assays.



[Click to download full resolution via product page](#)

Caption: Progestogen signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow of a competitive radioligand binding assay.

## Experimental Protocols

### Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific steroid receptor.

- Receptor Preparation:
  - For intracellular receptors like the progesterone receptor, cytosol extracts from target tissues (e.g., rat uterus) or from cells overexpressing the receptor of interest (e.g., T47D human breast cancer cells) are prepared.
  - Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain a supernatant containing the cytosolic receptors.
- Binding Reaction:
  - A constant concentration of a radiolabeled ligand (e.g., [<sup>3</sup>H]-progesterone or [<sup>3</sup>H]-ORG 2058) is incubated with the receptor preparation.
  - Increasing concentrations of the unlabeled test compound (e.g., **nomegestrol** acetate) are added to compete for binding to the receptor.
  - Non-specific binding is determined in the presence of a large excess of the unlabeled ligand.
  - The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).
- Separation of Bound and Free Ligand:
  - The bound radioligand-receptor complexes are separated from the free radioligand using methods such as dextran-coated charcoal adsorption or vacuum filtration through glass fiber filters.
- Quantification and Data Analysis:
  - The radioactivity of the bound fraction is measured using a liquid scintillation counter.
  - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition curve.

- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

## Steroid Receptor Transactivation Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.

- Cell Culture and Transfection:
  - A suitable cell line that is responsive to the steroid of interest is used (e.g., Chinese Hamster Ovary (CHO) cells or T47D cells).
  - The cells are transiently or stably transfected with two plasmids:
    - An expression vector containing the full-length cDNA of the human steroid receptor (e.g., human progesterone receptor B).
    - A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (e.g., progesterone response elements).
  - A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
- Compound Treatment:
  - Transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., **nomegestrol acetate**).
  - For antagonist activity assessment, cells are co-treated with a known receptor agonist (e.g., progesterone) and the test compound.
  - Appropriate vehicle controls are included.
- Luciferase Assay:
  - After an incubation period (e.g., 18-24 hours), the cells are lysed.

- Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
- If a control plasmid was used, the activity of the second reporter is also measured.
- Data Analysis:
  - The luciferase activity is normalized to the control reporter activity or to the total protein concentration.
  - The results are expressed as fold induction over the vehicle control for agonist activity or as a percentage of inhibition of the agonist response for antagonist activity.
  - EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

## Discussion of In Vitro Findings

**Nomegestrol Acetate (NOMAC):** The in vitro data consistently demonstrate that NOMAC is a potent and selective progestogen. It exhibits high binding affinity and agonist activity at the progesterone receptor, comparable to endogenous progesterone. A key feature of NOMAC is its favorable side-effect profile, which is supported by its lack of significant binding and functional activity at the estrogen, glucocorticoid, and mineralocorticoid receptors in vitro. Furthermore, NOMAC displays partial anti-androgenic activity, which can be beneficial in clinical applications.

**Nestorone:** Nestorone is another highly potent 19-norprogesterone derivative. In vitro studies have highlighted its high progestational activity. Similar to NOMAC, nestorone is characterized by its high selectivity, showing no significant androgenic, estrogenic, or glucocorticoid activity. This clean in vitro profile suggests a low potential for off-target effects.

**Trimegestone:** Trimegestone is also a potent progestin with high affinity for the progesterone receptor. In vitro functional assays have confirmed its potent progestogenic activity. Like NOMAC, it possesses weak anti-androgenic properties and lacks significant glucocorticoid activity.

In Vitro Effects on Sex Hormone-Binding Globulin (SHBG): Direct in vitro studies on the effects of these 19-norprogesterone derivatives on SHBG production by hepatocytes are limited. Most available data are derived from in vivo or clinical studies, which suggest that unlike some testosterone-derived progestins, NOMAC has a neutral effect on SHBG levels. Further in vitro studies using human hepatocyte cell lines such as HepG2 would be valuable to directly compare the effects of NOMAC, nestorone, and trimegestone on SHBG synthesis and secretion.

## Conclusion

In vitro evidence positions **nomegestrol** acetate as a highly selective progestogen with a pharmacological profile comparable to other potent 19-norprogesterone derivatives like nestorone and trimegestone. Its high affinity and agonist activity at the progesterone receptor, coupled with a lack of significant off-target activities at other steroid receptors and a partial anti-androgenic effect, underscore its potential for a favorable clinical profile. While direct comparative in vitro studies are not always available, the collective data suggest that these newer 19-norprogesterone derivatives represent a significant advancement in progestin therapy, offering high efficacy with improved selectivity. Further in vitro research, particularly on aspects like SHBG regulation, will continue to refine our understanding of the subtle but important differences within this class of compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-norprogesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nomegestrol acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In Vitro Showdown: Nomegestrol Acetate Versus Other 19-Norprogesterone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679828# nomegestrol-acetate-vs-other-19-norprogesterone-derivatives-in-vitro>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)